1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
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Overview
Description
Grifolin is a natural bioactive compound isolated from the mushroom Albatrellus confluens. It is a volatile compound found in essential oils of several medicinal plants and mushrooms. Grifolin has garnered significant attention due to its multiple pharmacological activities, including antimicrobial and anticancer properties .
Preparation Methods
Grifolin can be synthesized through various methods. One common approach involves the extraction, separation, and purification from edible fungi such as Dioscorea zizanioides . Another method includes the synthesis of water-soluble grifolin prodrugs for DNA methyltransferase 1 (DNMT1) down-regulation . Industrial production methods often involve bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance to isolate grifolin from the fruiting bodies of mushrooms .
Chemical Reactions Analysis
Grifolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol ring in grifolin is very electron-rich and can be readily oxidized into quinones . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various quinone derivatives and reduced forms of grifolin .
Scientific Research Applications
Grifolin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various derivatives with potential pharmacological activities. In biology and medicine, grifolin has demonstrated remarkable anticancer effects on different human cancer cells by inducing apoptosis, cell cycle arrest, autophagy, and senescence . It also exhibits antimicrobial properties against bacteria, fungi, and parasites . In the industry, grifolin derivatives are used in the development of anti-aging skin care products .
Mechanism of Action
The mechanism of action of grifolin involves its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines. Grifolin can induce apoptosis, cell cycle arrest, autophagy, and senescence in these cells . It targets various molecular pathways, including the upregulation of death-associated protein kinase 1 (DAPK1) via p53 in nasopharyngeal carcinoma cells . Additionally, grifolin down-regulates DNA methyltransferase 1 (DNMT1), which plays a crucial role in tumorigenesis .
Comparison with Similar Compounds
Grifolin is often compared with similar compounds such as neogrifolin and confluentin. These compounds, like grifolin, are isolated from the fruiting bodies of mushrooms and exhibit similar bioactive properties . Neogrifolin and confluentin also demonstrate anticancer activities by suppressing KRAS expression in human colon cancer cells . grifolin is unique in its ability to down-regulate DNMT1 and its potential application in anti-aging skin care products .
Properties
IUPAC Name |
5-methyl-2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNKNRPGLTZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342958 |
Source
|
Record name | 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-46-5 |
Source
|
Record name | 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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